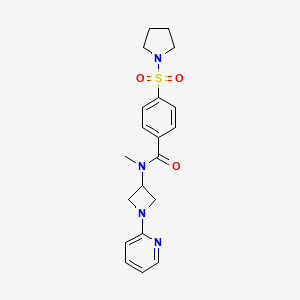
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide (referred to as compound X) is a novel chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases. The compound has been synthesized using a specific method and has been found to have a unique mechanism of action, which makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of compound X is not yet fully understood. However, it has been found to target specific molecular pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of certain enzymes and proteins, which play a key role in the growth and spread of cancer cells.
Biochemical and Physiological Effects
Compound X has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and prevent the formation of biofilms by bacteria. The compound has also been found to have a positive effect on the immune system, enhancing its ability to fight off infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for use in lab experiments. It is easy to synthesize, has a high yield and purity, and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. The compound can be difficult to handle due to its toxicity, and its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on compound X. One area of interest is the development of new drugs based on the compound's unique mechanism of action. Another area of research is the investigation of the compound's potential use in the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, there is a need for further studies to better understand the biochemical and physiological effects of the compound, as well as its limitations and potential risks.
Métodos De Síntesis
Compound X is synthesized using a multi-step process that involves the reaction of several chemical compounds. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Compound X has been the subject of numerous scientific studies, which have investigated its potential use in the treatment of various diseases. The compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-22(17-14-23(15-17)19-6-2-3-11-21-19)20(25)16-7-9-18(10-8-16)28(26,27)24-12-4-5-13-24/h2-3,6-11,17H,4-5,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMDFZDNRGYCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


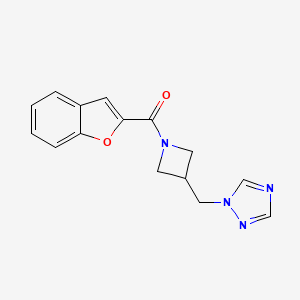
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2824833.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2824834.png)
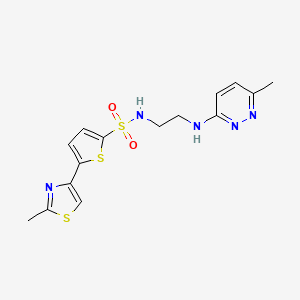

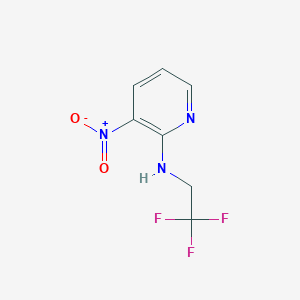
![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)

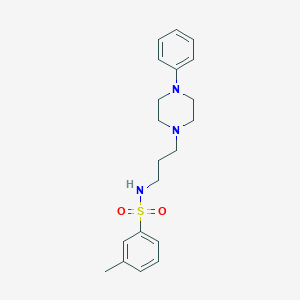
![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2824847.png)

![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2824851.png)
![2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2824852.png)